![molecular formula C11H8N2O3 B2736747 3-(3-Nitrophenoxy)pyridine CAS No. 28232-52-2](/img/structure/B2736747.png)
3-(3-Nitrophenoxy)pyridine
Overview
Description
“3-(3-Nitrophenoxy)pyridine” is a compound that contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains a nitrophenyl group and an ether linkage .
Molecular Structure Analysis
The molecular structure of “3-(3-Nitrophenoxy)pyridine” would be expected to contain a pyridine ring attached to a nitrophenyl group via an ether linkage . The exact structure would depend on the specific positions of these groups within the molecule.Scientific Research Applications
Preparation of Pyridine Derivatives
“3-(3-Nitrophenoxy)pyridine” can be used in the preparation of pyridine derivatives. These derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .
Use in Catalysis
Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet. In recent years, chemistry researchers have employed them as catalysts in chemical reactions. The high surface area, simple preparation, and modification are among their major advantages .
Synthesis of Pyrroline and Pyrrolidine Derivatives
1,3-Dipolar cycloaddition reactions of 2-substituted 5-R-3-nitropyridines and isomeric 3-R-5-nitropyridines with N-methyl azomethine ylide were studied. The effect of the substituent at positions 2 and 5 of the pyridine ring on the possibility of the [3+2]-cycloaddition process was revealed. A number of new derivatives of pyrroline and pyrrolidine condensed with a pyridine ring were synthesized .
Direct Oxidation
“3-(3-Nitrophenoxy)pyridine” can also be used in direct oxidation processes .
Synthesis of Pyrazolo[3,4-b]Pyridine-3-Carboxamides
“3-(3-Nitrophenoxy)pyridine” can be used in the synthesis of Pyrazolo[3,4-b]Pyridine-3-Carboxamides via Palladium-Catalyzed Aminocarbonylation .
Future Directions
The future directions for research on “3-(3-Nitrophenoxy)pyridine” could include further studies on its synthesis, reactions, and potential applications. Given the biological activity of some pyridine derivatives , it could be of interest to explore the biological activity of “3-(3-Nitrophenoxy)pyridine”.
properties
IUPAC Name |
3-(3-nitrophenoxy)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-13(15)9-3-1-4-10(7-9)16-11-5-2-6-12-8-11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLWTQDQUDFCNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CN=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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